4-((5-Chloropentyl)oxy)benzoic acid

Description

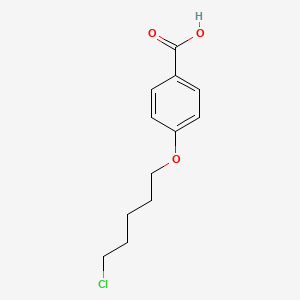

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H15ClO3 |

|---|---|

Poids moléculaire |

242.70 g/mol |

Nom IUPAC |

4-(5-chloropentoxy)benzoic acid |

InChI |

InChI=1S/C12H15ClO3/c13-8-2-1-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7H,1-3,8-9H2,(H,14,15) |

Clé InChI |

LGUMIERTZMUALA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)OCCCCCCl |

Origine du produit |

United States |

Contextualization of Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, boasting a rich history and a vast range of applications. researchgate.netvedantu.com Naturally occurring in many plants, benzoic acid itself serves as a precursor in the biosynthesis of numerous secondary metabolites. researchgate.netvedantu.com In industrial and laboratory settings, the carboxyl group of benzoic acid is a versatile functional handle, allowing for a variety of chemical transformations including esterification, amidation, and reduction. researchgate.net

These derivatives are not merely academic curiosities; they are integral to numerous commercial products. Salts of benzoic acid are widely used as preservatives in the food industry, inhibiting the growth of molds, yeasts, and bacteria in acidic foods. vedantu.comdrugbank.com In the pharmaceutical sector, benzoic acid derivatives are found in a plethora of medications, from antifungal ointments to more complex therapeutic agents. vedantu.comdrugbank.comdrugs.com Their utility extends to being crucial precursors for the synthesis of dyes, polymers, and other significant organic compounds. vedantu.comgoogle.com The inherent stability and reactivity of the benzoic acid scaffold make it a reliable starting point for the construction of complex molecular architectures.

Significance of Ether Linked Alkyl Halides in Molecular Design

The incorporation of an ether-linked alkyl halide chain onto a core structure, as seen in 4-((5-Chloropentyl)oxy)benzoic acid, is a deliberate and strategic choice in molecular design, particularly in the realm of medicinal chemistry and materials science. This specific combination of functional groups imparts a dual reactivity that chemists can exploit for various synthetic purposes.

Alkyl halides are recognized as highly versatile intermediates in organic synthesis, capable of participating in a wide array of reactions, most notably nucleophilic substitutions. numberanalytics.commdpi.com This reactivity allows for the introduction of diverse functionalities, such as amines, azides, thiols, and more, by displacing the halide. In drug development, the inclusion of a halogen atom can significantly influence a molecule's biological activity. Halogenation can enhance properties like lipophilicity, which may improve membrane permeability and oral absorption of a drug candidate. mdpi.com Contrary to the misconception that they are simply non-specific alkylating agents, many alkyl halides have been shown to be stable under physiological conditions and can contribute to enhanced bioactivity through specific steric and electronic interactions with biological targets. mdpi.comnih.govresearchgate.net

The ether linkage provides a flexible and generally stable connection between the aromatic core and the reactive alkyl halide terminus. Ether bonds are prevalent in many biologically active molecules, including a class of lipids known as ether lipids, which play roles in cellular signaling and membrane structure. google.com In synthetic design, the ether group offers a robust and less reactive spacer compared to an ester, ensuring that the integrity of the linker is maintained while chemical modifications are performed at either the carboxylic acid or the alkyl halide end of the molecule. This allows for a modular approach to synthesis, where complex structures can be assembled step-wise.

Overview of 4 5 Chloropentyl Oxy Benzoic Acid S Position in Academic Inquiry

While specific, high-profile applications of 4-((5-Chloropentyl)oxy)benzoic acid are not extensively documented in mainstream literature, its structure firmly places it as a valuable bifunctional intermediate for synthetic chemists. Its utility lies in its capacity to serve as a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals and materials science.

A plausible and common synthetic route to this compound involves the Williamson ether synthesis. This method would typically react 4-hydroxybenzoic acid with a dihaloalkane, such as 1-chloro-5-iodopentane (B1345565) or 1,5-dichloropentane, under basic conditions. derpharmachemica.com The higher reactivity of iodide or the use of a phase-transfer catalyst can facilitate the selective formation of the ether bond at the phenolic hydroxyl group.

The true value of this compound is realized in subsequent synthetic steps. The terminal chloropentyl group is a reactive handle for nucleophilic substitution, allowing for the attachment of various molecular fragments. For instance, it can be reacted with amines to form amino-acid derivatives, with thiols to create sulfur-containing compounds, or with other nucleophiles to build longer chains or cyclic structures. Simultaneously, the benzoic acid group can be converted into esters, amides, or other carboxylic acid derivatives. researchgate.net This dual functionality allows for the synthesis of molecules with a "head" and "tail" that can be independently modified, a common strategy in developing probes for chemical biology or lead compounds in drug discovery. For example, similar chloromethyl-substituted benzoic acid derivatives have been investigated for their potential as analgesic agents. nih.govnih.gov

In essence, this compound is positioned not as an end-product but as a strategic linker or scaffold. Its role in academic and industrial inquiry is to provide a reliable and versatile platform for constructing novel chemical entities with tailored properties, bridging the gap between simple starting materials and complex, high-value target molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 464900-37-6 |

| Molecular Formula | C₁₂H₁₅ClO₃ |

| Molecular Weight | 242.70 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |

Synthetic Approaches to this compound

The synthesis of this compound is a process of significant interest in medicinal chemistry and materials science, where it serves as a crucial intermediate. This article delineates the established synthetic methodologies for this compound, focusing on precursor selection, reaction pathways, and strategies for further derivatization.

Advanced Spectroscopic and Structural Elucidation of 4 5 Chloropentyl Oxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is crucial for determining the precise structure of an organic compound by mapping the magnetic environments of its constituent atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for 4-((5-Chloropentyl)oxy)benzoic acid would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the pentyl chain, and the acidic proton of the carboxylic acid group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would provide critical information about the electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR Spectral Analysis for Carbon Frameworks

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms within the molecule. This would include the carbons of the benzene (B151609) ring, the carbonyl carbon of the carboxylic acid, and the five distinct carbons of the chloropentyl chain. The chemical shift of each carbon signal would reveal its functional group and electronic surroundings.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are essential for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, by showing correlations between the neighboring methylene groups in the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton directly to the carbon atom it is attached to, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the chloropentyl chain to the benzoic acid moiety through the ether linkage.

Without access to the raw or processed data from these NMR experiments, a definitive and scientifically rigorous structural assignment of this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for confirming the molecular weight and deducing the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the compound's elemental formula, a crucial step in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent molecular ion to produce a characteristic pattern of daughter ions. Analysis of these fragments would provide valuable insights into the compound's structure, for example, by showing the loss of the chloropentyl side chain or the cleavage of the ether bond. This fragmentation data serves as a fingerprint for the molecule and helps to confirm the proposed structure.

The creation of a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound is contingent upon the availability of primary research data. As of now, such data has not been published or made available in public scientific literature. Therefore, any attempt to present a detailed analysis as requested would be speculative and would not meet the standards of scientific accuracy. The scientific community awaits the publication of this foundational data to fully characterize this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is a composite of the vibrations of the p-substituted benzene ring, the carboxylic acid group, the ether linkage, and the chloropentyl chain.

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the highly characteristic bands of its constituent functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band in the IR spectrum, typically centered in the wide range of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures commonly formed by carboxylic acids. The carbonyl (C=O) stretching vibration is another prominent feature, expected to appear as a strong band in the region of 1710-1680 cm⁻¹ in the IR spectrum, consistent with a conjugated carboxylic acid.

The aromatic ring contributes several characteristic bands. The C-H stretching vibrations of the aromatic protons are anticipated to occur just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-C stretching vibrations within the benzene ring itself usually produce a set of bands between 1625 cm⁻¹ and 1400 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern; for a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ region.

The ether linkage and the alkyl chain also present distinct vibrational signatures. The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹. The methylene (-CH₂-) groups of the pentyl chain will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. The C-Cl stretching vibration of the chloropentyl group is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹.

Based on studies of similar p-n-alkyl benzoic acids, such as p-pentyloxybenzoic acid, the following table summarizes the expected key vibrational frequencies. ceon.rsresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1680 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aromatic Ring | C-C Stretch | 1625-1400 |

| Aromatic Ring | C-H Out-of-Plane Bend (para) | 850-800 |

| Alkyl Chain | C-H Stretch | 2950-2850 |

| Ether | C-O-C Asymmetric Stretch | ~1250 |

| Ether | C-O-C Symmetric Stretch | ~1040 |

| Chloroalkane | C-Cl Stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the p-alkoxybenzoic acid system. The benzene ring and the carboxyl group are in conjugation, which influences the energy of the electronic transitions.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. For p-alkoxybenzoic acids, two main absorption bands are typically observed. The primary band (E2-band), located at a shorter wavelength (around 200-220 nm), is due to the excitation of the entire conjugated system. A secondary band (B-band), which is more sensitive to substitution, appears at a longer wavelength, typically around 250-290 nm. This band arises from transitions involving the benzene ring and is influenced by the electron-donating alkoxy group and the electron-withdrawing carboxyl group. Studies on related 4-n-alkanoyloxy benzoic acids have shown that as the length of the alkyl chain increases, a slight blue shift (shift to shorter wavelengths) in the absorbance spectrum can occur. nih.gov

The chloropentyl group is not part of the primary chromophore and is therefore expected to have a negligible effect on the position of the main absorption maxima. The primary utility of UV-Vis spectroscopy in this context is to confirm the presence and conjugation of the p-substituted benzoic acid core.

X-ray Crystallography for Solid-State Structural Characterization of Related Compounds

While the specific crystal structure of this compound is not available, extensive crystallographic studies on a homologous series of p-n-alkoxybenzoic acids provide a robust model for its solid-state conformation and packing. researchgate.nettandfonline.comrsc.org These compounds almost invariably crystallize as centrosymmetric hydrogen-bonded dimers.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

In the solid state, the molecules of p-alkoxybenzoic acids organize into dimers through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This creates a characteristic eight-membered ring. The bond lengths and angles within the benzoic acid moiety are well-established. The C-O single bond and C=O double bond of the carboxyl group typically have lengths of approximately 1.29 Å and 1.23 Å, respectively, though these can be averaged in cases of disorder. colab.wsrsc.org The internal angles of the benzene ring are close to 120°, with minor distortions due to the substituents.

The conformation of the alkoxy chain is a key structural feature. In many related crystal structures, the alkyl chain adopts a nearly all-trans (extended) conformation to minimize steric strain. tandfonline.com However, gauche conformations can occur, particularly around the Cα-Cβ bond of the chain, leading to a non-linear arrangement. tandfonline.com The torsion angle describing the planarity between the phenyl ring and the carboxyl group can also vary, indicating some rotational freedom around the C(aryl)-C(carboxyl) bond.

The following table presents typical bond lengths and angles for a related compound, p-n-butoxybenzoic acid, which serves as a reasonable proxy. rsc.org

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| O-H···O | Hydrogen bond distance | 2.60 - 2.65 |

| C=O | Carbonyl double bond | ~1.23 |

| C-OH | Carboxyl single bond | ~1.29 |

| C(aryl)-O | Aryl ether bond | ~1.36 |

| O-C(alkyl) | Alkyl ether bond | ~1.44 |

| C-C (aromatic) | Aromatic carbon-carbon | 1.38 - 1.40 |

| **Bond Angles (°) ** | ||

| O-C-O | Carboxyl angle | ~123 |

| C-O-C | Ether linkage angle | ~117 |

| C-C-C (aromatic) | Internal ring angle | ~120 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of p-alkoxybenzoic acids is driven by the interplay of several intermolecular forces. The primary and most dominant interaction is the hydrogen bonding that forms the carboxylic acid dimers. researchgate.netresearchgate.net These dimeric units then self-assemble into the larger crystal lattice.

The arrangement of these dimers is largely influenced by the length and nature of the alkoxy chains. In the homologous series of p-n-alkoxybenzoic acids, a common packing motif involves the segregation of molecules into distinct aromatic and aliphatic regions. researchgate.net The aromatic cores, containing the hydrogen-bonded dimers, tend to pack closely together, often stabilized by weak π-stacking interactions. The aliphatic chains from adjacent dimers then interdigitate, creating loosely packed, van der Waals-dominated regions. This segregation into layers or regions becomes more pronounced with increasing chain length and is a key factor in the emergence of liquid crystalline properties in longer-chain homologues. researchgate.net For this compound, it is expected that the crystal structure would consist of these hydrogen-bonded dimers arranged in a way that accommodates the interdigitation of the chloropentyl chains.

Computational Chemistry and Theoretical Studies of 4 5 Chloropentyl Oxy Benzoic Acid

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. researchgate.netajgreenchem.com For a molecule like 4-((5-Chloropentyl)oxy)benzoic acid, DFT can provide a fundamental understanding of its geometry, spectroscopic signatures, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a method such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the molecule's geometry is adjusted to find the lowest energy conformation. banglajol.info This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich benzoic acid and ether oxygen moieties, while the LUMO would likely be distributed over the aromatic ring and the carboxylic acid group.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Illustrative Data

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carboxyl) | 1.21 Å |

| Bond Length (Å) | C-O (carboxyl) | 1.35 Å |

| Bond Length (Å) | O-H (carboxyl) | 0.96 Å |

| Bond Length (Å) | C-O (ether) | 1.37 Å |

| Bond Length (Å) | C-Cl | 1.80 Å |

| Bond Angle (°) | O=C-O (carboxyl) | 123.5° |

| Bond Angle (°) | C-O-C (ether) | 118.0° |

| Dihedral Angle (°) | Caromatic-Caromatic-C=O | ~180° (planar) |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the presence of specific functional groups. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or wagging. For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, the C-O ether stretch, and the C-Cl stretch of the chloropentyl group. docbrown.info Comparing the predicted frequencies with experimentally obtained spectra allows for a detailed corroboration of the molecular structure. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Illustrative Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | ~3300-2500 cm-1 |

| Carboxylic Acid | C=O stretch | ~1700 cm-1 |

| Ether | C-O-C asymmetric stretch | ~1250 cm-1 |

| Alkyl Halide | C-Cl stretch | ~750-650 cm-1 |

| Aromatic Ring | C-H stretch | ~3100-3000 cm-1 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. pearson.comwuxiapptec.com It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with positive ions or hydrogen bond donors. researchgate.net The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. wuxiapptec.com The chlorine atom, due to its electronegativity, would also contribute to a region of negative potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment. researchgate.net

Exploration of Conformational Space in Solution

Table 3: Hypothetical Relative Energies of Different Conformers of this compound in Solution Illustrative Data

| Conformer Description | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Fully Extended Chain | 0.00 | 45% |

| Gauche Fold in Chain | +0.8 | 25% |

| Chain Folded Back Towards Ring | +1.5 | 15% |

| Other Folded Conformations | > +2.0 | 15% |

Analysis of Intermolecular Interactions with Solvent Molecules

MD simulations are particularly useful for studying how a solute molecule interacts with the surrounding solvent molecules. nih.gov For this compound dissolved in water, the simulation would reveal strong hydrogen bonding between the carboxylic acid group and water molecules. The ether oxygen would also act as a hydrogen bond acceptor. The aromatic ring and the aliphatic chloropentyl chain, being more hydrophobic, would primarily engage in weaker van der Waals interactions with water. Understanding these interactions is crucial for predicting the molecule's solubility and how it orients itself at interfaces.

Table 4: Predicted Intermolecular Interactions of this compound with Water Illustrative Data

| Molecular Moiety | Primary Type of Interaction | Description |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Acts as both a hydrogen bond donor (O-H) and acceptor (C=O). |

| Ether Oxygen (-O-) | Hydrogen Bonding | Acts as a hydrogen bond acceptor. |

| Phenyl Ring | van der Waals / Hydrophobic | Weak, non-specific interactions with water molecules. |

| Chloropentyl Chain | van der Waals / Hydrophobic | Weak interactions, with the chlorine atom adding some polarity. |

In Silico Prediction of Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. vcclab.org In silico tools, leveraging extensive databases and sophisticated algorithms, offer valuable predictions of these parameters. researchgate.netnih.gov

The acid dissociation constant (pKa) is a fundamental parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. rowansci.com For this compound, the carboxylic acid group is the primary site of ionization. Various computational methods, from empirical models based on Hammett-type equations to more advanced quantum mechanical calculations, can be employed to predict pKa values. acdlabs.comrowansci.com These models consider the electronic effects of substituents on the benzoic acid ring. The ether-linked pentyl chloride chain, while not directly attached to the aromatic ring, can exert a minor inductive effect that may slightly influence the acidity of the carboxylic proton.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Prediction Tool/Method |

| pKa | ~4.5 - 5.0 | Various online predictors |

| logP | ~3.5 - 4.0 | Molinspiration, ACD/LogP |

| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Molinspiration, SwissADME |

Note: The values presented in this table are estimations derived from various computational prediction tools and should be considered as such. Experimental validation is necessary for confirmation.

The predicted pKa value for this compound is expected to be in a range typical for benzoic acid derivatives. The electron-donating nature of the alkoxy group at the para position generally leads to a slight increase in the pKa compared to unsubstituted benzoic acid.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. molinspiration.comacdlabs.com A molecule's polarity, often quantified by descriptors like the topological polar surface area (TPSA), also plays a significant role in its ability to permeate biological membranes. molinspiration.comwikipedia.org

For this compound, the presence of the long chloropentyl chain significantly contributes to its lipophilicity. Computational tools like Molinspiration and ACD/LogP can provide estimations of the logP value by considering the contributions of different molecular fragments. molinspiration.comacdlabs.com The predicted logP value suggests that the compound is moderately lipophilic.

The TPSA is calculated based on the surface contributions of polar atoms, primarily oxygen and nitrogen. daylight.comcomputabio.com For this compound, the polar surface area is primarily determined by the carboxylic acid and ether oxygen atoms. The predicted TPSA value is relatively low, which might suggest good membrane permeability.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a pivotal role in modern SAR analysis, enabling the identification of key molecular features responsible for biological interactions. pharmacy180.comyoutube.com

In the absence of a known biological target, ligand-based computational models can be employed to predict the potential bioactivity of this compound. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structural and physicochemical properties of the target compound to databases of molecules with known activities, potential biological targets can be inferred.

Should a specific biological target be identified, structure-based computational models, such as molecular docking, can be utilized. These models simulate the interaction between the ligand (this compound) and the binding site of the target protein. This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, SAR studies on benzoic acid derivatives as inhibitors of enzymes like tyrosinase and α-amylase have highlighted the importance of the benzoic acid scaffold and the nature of its substituents in determining inhibitory potency. tandfonline.comnih.govnih.gov

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's biological activity. nih.govnih.gov

For this compound, a hypothetical pharmacophore could be constructed based on its key structural elements:

Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor/Donor: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). The ether oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Feature: The 5-chloropentyl chain provides a significant hydrophobic region that can interact with nonpolar pockets in a binding site. Studies on other 4-alkoxybenzoic acid derivatives have shown that the nature and length of the alkyl chain can significantly influence biological activity. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Aromatic Ring | Benzoic acid ring | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Donor | Carboxylic acid -OH | Donation to an acceptor on the target |

| Hydrogen Bond Acceptor | Carboxylic acid C=O, -OH; Ether -O- | Acceptance from a donor on the target |

| Hydrophobic Region | 5-Chloropentyl chain | Interaction with hydrophobic pockets |

The identification of these pharmacophoric features provides a framework for designing new molecules with potentially improved biological activity. By modifying the length and nature of the alkyl chain, or by introducing other substituents on the aromatic ring, the interaction with a biological target can be optimized. The chlorine atom on the pentyl chain also introduces a potential site for metabolic transformation or specific interactions.

Biological Evaluation Research: in Vitro and Preclinical Efficacy Methodologies for 4 5 Chloropentyl Oxy Benzoic Acid and Derivatives

In Vitro Biological Activity Assessment Methodologies

Enzyme Inhibition and Activation Assays (e.g., COX, LOX pathways)

Enzyme assays are fundamental in determining if a compound can modulate the activity of specific enzymes that are key targets in disease pathways. For derivatives of benzoic acid, which are often investigated for anti-inflammatory properties, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are of primary interest.

Methodologies for assessing enzyme inhibition or activation typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric techniques. For instance, the inhibitory activity of a benzoic acid derivative against COX-1 and COX-2 can be determined by monitoring the initial rate of oxygen uptake using an oxygen electrode or by measuring the production of prostaglandin (B15479496) E2 (PGE2) via an enzyme immunoassay (EIA). Similarly, 5-LOX inhibition can be assessed by measuring the formation of leukotrienes from arachidonic acid using high-performance liquid chromatography (HPLC).

A study on the anti-inflammatory effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative, hypothesized that its mechanism involves the inhibition of COX-2 activity. nih.gov In silico studies showed a high affinity for the COX-2 receptor, and subsequent in vivo studies in lipopolysaccharide (LPS)-induced rats demonstrated a significant reduction in inflammatory markers. nih.gov Another example involves 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, which was identified as an inhibitor of the human type 2 5-alpha-reductase isozyme with an IC50 value of 0.82 microM. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase Type 2 | 0.82 | Not specified |

| Febuxostat Analog | Xanthine Oxidase | Nanomolar range | Mixed-type |

Receptor Binding Studies and Ligand-Target Interaction Profiling

Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors, which can mediate a wide range of physiological effects. These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The test compound is incubated with the receptor preparation (e.g., cell membranes) and the radioligand. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or IC50) can be calculated.

For example, studies on the constituents of Saw Palmetto extract, which include fatty acids, have used radioligand binding assays to investigate their interaction with α1-adrenergic, muscarinic, and 1,4-dihydropyridine (B1200194) (DHP) calcium channel antagonist receptors. nih.gov These studies revealed that fatty acids like oleic acid and lauric acid could noncompetitively bind to these receptors. nih.gov A similar methodological approach could be applied to 4-((5-chloropentyl)oxy)benzoic acid to screen for its potential interactions across a panel of receptors relevant to various diseases.

More advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide more detailed information on the kinetics and thermodynamics of the ligand-receptor interaction, offering insights into the binding mechanism.

Cellular Pathway Modulation and Signaling Cascade Analysis

To understand the functional consequences of enzyme inhibition or receptor binding, it is essential to investigate the compound's effect on intracellular signaling pathways. This is often done using cultured cells that are stimulated to activate a specific pathway. The cells are then treated with the test compound, and the levels or activation state (e.g., phosphorylation) of key signaling proteins are measured.

Western blotting is a common technique used to quantify the expression and phosphorylation of proteins in pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, which are critical in inflammation and cancer. nih.govnih.gov For instance, research on a novel quillaic acid derivative demonstrated its ability to induce apoptosis in HCT116 cancer cells by modulating the NF-κB and MAPK signaling pathways. nih.gov The study showed that the compound inhibited the phosphorylation and degradation of IκB, a key step in NF-κB activation. nih.gov Similarly, another study on 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid in microglial cells showed it inhibited inflammatory responses by downregulating MAPK and NF-κB activation. nih.gov

| Compound/Derivative | Cell Line | Pathway Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Quillaic Acid Derivative (Compound E) | HCT116 | NF-κB and MAPK | Inhibited IκB phosphorylation, induced apoptosis | nih.gov |

| 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Primary Microglia | MAPK and NF-κB | Downregulated pathway activation, reducing inflammation | nih.gov |

In Vitro Anti-inflammatory and Antioxidant Activity Methodologies in Cell Lines

The anti-inflammatory and antioxidant potential of a compound can be directly assessed in cell-based assays. A common model for inflammation involves treating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) is then quantified using methods like the Griess assay for NO and ELISAs for cytokines. nih.govmdpi.com

Antioxidant activity can be evaluated using several in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidized species. ijcmas.com Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov Studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have demonstrated their antioxidant properties using these methods, showing scavenging activity comparable to standards like butylated hydroxyanisole (BHA) and Trolox. mdpi.com Another study on 4-(3,5-Di-tert-butyl- 4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one also confirmed its antioxidant potential through DPPH and nitric oxide scavenging assays. japsonline.com

| Assay | Test Compound/Derivative | Activity/Result | Reference |

|---|---|---|---|

| DPPH Scavenging | 4-(1H-triazol-1-yl)benzoic acid hybrid | 89.95 ± 0.34% at 100 µg/mL | mdpi.com |

| ABTS Scavenging | 4-(1H-triazol-1-yl)benzoic acid hybrid | 88.59 ± 0.13% at 100 µg/mL | mdpi.com |

| Nitric Oxide Scavenging | 4-(3,5-Di-tert-butyl- 4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Greater than BHT | japsonline.com |

In Vitro Antimicrobial and Antifungal Screening Protocols against Pathogens

To determine if a compound has potential as an antimicrobial agent, it is screened against a panel of pathogenic bacteria and fungi. The initial screening often involves the disk diffusion method, where a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk indicates the compound's activity.

More quantitative data is obtained through broth microdilution assays to determine the minimum inhibitory concentration (MIC). This involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with the microorganism. The MIC is the lowest concentration of the compound that prevents visible growth after incubation. mdpi.comnih.gov The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can also be determined by sub-culturing from the wells with no visible growth onto fresh agar plates. nih.gov

Benzoic acid and its derivatives have a known history of antimicrobial and antifungal activity. nih.govnih.govresearchgate.net For example, a study on 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives showed moderate antimicrobial activity against Gram-positive bacterial strains like Staphylococcus aureus and Bacillus subtilis, with MIC values of 125 µg/mL for the most active compound. mdpi.com

| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

| Lanceaefolic acid methyl ester | Candida albicans | 100 | nih.govresearchgate.net |

Methodologies for In Vitro Genotoxicity Assays (e.g., chromosomal aberration, micronucleus tests, SCE)

Genotoxicity assays are critical for assessing the potential of a compound to cause genetic damage, which can lead to carcinogenesis or heritable defects. A standard battery of in vitro tests is typically performed.

Chromosomal Aberration Test: This assay evaluates the ability of a compound to induce structural or numerical changes in chromosomes. Human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells are treated with the test compound, and metaphase chromosomes are examined microscopically for aberrations like breaks, gaps, and rearrangements. nih.gov A study on benzoic acid itself showed that it significantly increased chromosomal aberrations in human lymphocytes at concentrations of 200 and 500 μg/mL. nih.gov

Micronucleus Test: This test detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The presence of micronuclei is an indicator of chromosomal damage or aneuploidy. nih.gov Benzoic acid was also found to increase the frequency of micronuclei in a dose-dependent manner. nih.gov

Sister Chromatid Exchange (SCE) Assay: The SCE assay is a sensitive indicator of DNA-damaging and recombinogenic effects. Cells are cultured for two replication cycles in the presence of a labeling agent like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.gov This allows for differential staining of sister chromatids, and the exchanges between them can be visualized and quantified under a microscope. nih.govnih.govwikipedia.org An increased frequency of SCEs suggests a genotoxic effect. nih.govfrontiersin.org Benzoic acid has been shown to significantly increase SCE frequency in human lymphocytes. nih.gov

Preclinical Efficacy Models and Mechanistic Exploratory Studies

Establishment and Utilization of In Vivo Animal Models for Disease States (e.g., rodent models of metabolic disorders, inflammation, oncology)

Information regarding the establishment and use of any in vivo animal models to evaluate the efficacy of this compound is not documented in the reviewed scientific databases. Preclinical animal models are critical for understanding how a compound may perform in a living organism, providing insights into its potential therapeutic effects on various disease states such as metabolic disorders, inflammation, or cancer. The absence of such studies for this compound means its potential in vivo effects remain unknown.

Molecular and Cellular Mechanistic Investigations in Preclinical Systems

There is currently no available research detailing the molecular and cellular mechanisms of action for this compound within preclinical systems. Mechanistic studies are fundamental to understanding how a compound exerts its effects at a molecular level, including its interactions with specific proteins, signaling pathways, and cellular processes. Without this information, the biological targets and pathways modulated by this compound cannot be determined.

Advanced Applications in Chemical and Materials Science for 4 5 Chloropentyl Oxy Benzoic Acid

Role as a Key Building Block in Complex Organic Synthesis

The dual reactivity of 4-((5-chloropentyl)oxy)benzoic acid, stemming from its carboxylic acid and alkyl chloride functionalities, makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules. These functional groups can be selectively targeted under different reaction conditions, allowing for a stepwise and controlled construction of intricate molecular frameworks.

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

In the realm of medicinal chemistry, benzoic acid derivatives are fundamental scaffolds for the development of novel therapeutic agents. The carboxylic acid group of this compound can be readily converted into esters, amides, or other functionalities, while the chloropentyl chain offers a site for nucleophilic substitution, enabling the introduction of diverse pharmacophores. This dual functionality is particularly advantageous for creating libraries of compounds for high-throughput screening.

For instance, derivatives of benzoic acid are known to be precursors for analgesic compounds. nih.gov The synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic, highlights a similar synthetic utility where a reactive chloro-functionalized side chain is a key feature of the molecule. nih.gov Furthermore, the synthesis of pyrazole-containing benzoic acid derivatives has been shown to yield potent growth inhibitors of drug-resistant bacteria, demonstrating the broad antimicrobial potential of such scaffolds. nih.gov The chloropentyl group in this compound can be exploited to link the benzoic acid core to other heterocyclic systems, a common strategy in the design of new antimicrobial and anti-inflammatory drugs. mdpi.comnih.gov

The table below illustrates potential pharmaceutical scaffolds that could be synthesized from this compound, based on known reactions of its functional groups.

| Scaffold Type | Synthetic Pathway | Potential Therapeutic Area |

| Ester Derivatives | Esterification of the carboxylic acid with various alcohols. | Analgesic, Anti-inflammatory |

| Amide Derivatives | Amidation of the carboxylic acid with diverse amines. | Antimicrobial, Anticancer |

| Ether-linked Heterocycles | Nucleophilic substitution of the chloro group with hydroxyl-containing heterocycles. | Antiviral, Antifungal |

| Amine-linked Heterocycles | Nucleophilic substitution of the chloro group with amine-containing heterocycles. | CNS agents, Antiparasitic |

Construction of Specialty Chemicals and Agrochemical Precursors

The versatile reactivity of this compound also extends to the synthesis of specialty chemicals and agrochemical precursors. Benzoic acid and its derivatives are recognized as important intermediates in the production of a variety of industrial and agricultural products. ontosight.ai For example, crystalline complexes of 4-hydroxy benzoic acid have been investigated for their use with selected pesticides, indicating the relevance of the benzoic acid moiety in agrochemical formulations. google.com

The chloropentyl chain of this compound can be functionalized to introduce specific properties required for specialty chemical applications, such as surfactants or corrosion inhibitors. The carboxylic acid group, on the other hand, can be used to attach the molecule to a solid support for use as a catalyst or in purification processes.

In agrochemical research, the development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel organic molecules with specific biological activities. The ability to create a diverse range of derivatives from this compound makes it a promising starting material for the discovery of new crop protection agents.

Integration into Functional Materials Design

The unique combination of a rigid aromatic core and a flexible aliphatic chain in this compound makes it an excellent candidate for the design of advanced functional materials. Its molecular structure is conducive to the formation of ordered assemblies, which is a key requirement for many applications in materials science.

Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers. The carboxylic acid and the chloro group can both participate in polymerization reactions, allowing for the creation of a variety of macromolecular architectures.

One potential application is in the synthesis of side-chain liquid-crystalline polymers (SCLCPs). In this approach, the benzoic acid moiety would act as the mesogenic (liquid crystal-forming) unit, and the chloropentyl chain could be modified to attach a polymerizable group, such as an acrylate (B77674) or methacrylate. rug.nl The resulting polymer would have a flexible backbone with rigid, mesogenic side chains, leading to materials that combine the properties of polymers with the unique optical and electrical characteristics of liquid crystals. mdpi.com

Alternatively, the carboxylic acid could be used in a polycondensation reaction with a suitable diol or diamine to form a polyester (B1180765) or polyamide, respectively. The chloropentyl group would then be a pendant functionality along the polymer backbone, which could be used for post-polymerization modification, such as cross-linking or grafting of other polymer chains. Furthermore, benzoic acid itself has been shown to act as an organocatalyst for ring-opening polymerization, suggesting another potential application for this class of compounds in polymer synthesis. rsc.org

Conjugate Formation for Targeted Delivery Systems

The development of targeted delivery systems for pharmaceuticals and other active molecules is a rapidly growing field of research. The goal is to design carriers that can deliver a payload to a specific site in the body, thereby increasing efficacy and reducing side effects. The reactive functional groups of this compound make it a suitable candidate for the construction of such systems.

The carboxylic acid can be used to attach the molecule to a targeting ligand, such as an antibody or a peptide, that can recognize and bind to specific cells or tissues. The chloropentyl chain, in turn, can be used to attach the payload, which could be a drug molecule, a diagnostic agent, or a gene. The resulting conjugate would be a multifunctional system capable of targeted delivery.

The synthesis of such conjugates often involves bioconjugation chemistries that target specific functional groups. The carboxylic acid of this compound can be activated to react with primary amines on proteins or other biomolecules. The chloro group can undergo nucleophilic substitution with thiols or amines, providing another handle for conjugation. This versatility allows for the design of a wide range of targeted delivery systems with tailored properties.

Patent Landscape and Emerging Research Trajectories of 4 5 Chloropentyl Oxy Benzoic Acid

Analysis of Patent Literature Involving 4-((5-Chloropentyl)oxy)benzoic Acid and its Analogs

The patent landscape surrounding this compound and its analogs reveals significant innovation in both their synthesis and application. While patents specifically naming this compound are not abundant, the broader class of alkoxybenzoic acids and related derivatives is the subject of extensive intellectual property protection. This analysis focuses on key patented methodologies and applications that are directly relevant to the target compound.

Innovations in Synthetic Processes and Manufacturing Scale-Up

The synthesis of this compound typically involves the etherification of a p-hydroxybenzoic acid derivative with a 5-chloropentyl halide. The core of this transformation is the Williamson ether synthesis, a robust and well-established method. organic-synthesis.com Patents in this area often focus on improving the efficiency, selectivity, and environmental footprint of this fundamental reaction, particularly for large-scale production.

Innovations frequently center on the choice of base, solvent, and catalyst to optimize reaction conditions. For instance, patents describe the use of various inorganic and organic bases to facilitate the deprotonation of the phenolic hydroxyl group, a critical step for the subsequent nucleophilic attack on the alkyl halide. The selection of the base can significantly impact the reaction rate and the formation of byproducts.

Furthermore, process patents for related benzoic acid derivatives highlight methods for purification and scale-up. These include techniques like crystallization and distillation to achieve high-purity products suitable for industrial applications. epo.org For example, a patented process for purifying benzoic acid obtained from toluene (B28343) oxidation emphasizes sequential distillation and crystallization steps to remove impurities. epo.org While not directly for this compound, such methodologies are indicative of the industrial standards and techniques applicable to its manufacturing.

A key challenge in the scale-up of such processes is ensuring consistent product quality and minimizing waste. Patented solutions often involve the development of continuous flow reactors and the recycling of solvents and catalysts, which contribute to more economical and sustainable manufacturing. organic-synthesis.comgoogle.com

The table below summarizes patented synthetic strategies applicable to the preparation of this compound and its analogs.

| Innovation | Description | Potential Advantage for this compound Synthesis | Relevant Patent Analogy |

| Phase-Transfer Catalysis | Employs a catalyst to facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkyl halide. | Improved reaction rates, milder reaction conditions, and the use of less hazardous solvents. | Process for synthesizing benzoic acids with alkoxy substituents. google.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Significantly reduced reaction times and potentially higher yields. | Synthesis of p-alkoxybenzoic acids. ed.gov |

| Improved Purification Techniques | Development of multi-step purification protocols involving distillation and crystallization. | High-purity final product suitable for specialized applications like functional materials. | Process for preparing pure benzoic acid. epo.org |

| Catalytic Etherification | Use of catalysts such as sulfated metal oxides to promote the etherification of phenols. | Potentially higher selectivity and efficiency compared to traditional methods. google.com | Catalytic etherification of phenols to alkyl aryl ethers. google.com |

Patented Applications in Chemical Synthesis and Functional Materials

The unique molecular structure of this compound, featuring a rigid benzoic acid core and a flexible chloropentyl tail, makes it a valuable building block in several areas of chemical synthesis and materials science. Patent literature reflects its utility as an intermediate in the synthesis of more complex molecules and as a key component in the formulation of functional materials.

One of the most prominent patented applications for analogous alkoxybenzoic acids is in the field of liquid crystals . ed.govresearchgate.net The elongated molecular shape and the presence of both a polar (carboxylic acid) and a nonpolar (alkoxy chain) moiety are conducive to the formation of mesophases. Patents describe the use of such compounds as components in liquid crystal mixtures for display applications. The length and nature of the alkoxy chain play a crucial role in determining the temperature range and type of the liquid crystalline phase. The chloropentyl group in the target molecule offers a site for further functionalization, potentially leading to novel liquid crystalline materials with tailored properties.

In the realm of pharmaceuticals and bioactive compounds , benzoic acid derivatives are a common scaffold. benthamscience.com Patents cover the synthesis of complex drug molecules where a substituted benzoic acid, such as an alkoxybenzoic acid, serves as a key intermediate. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, providing a versatile handle for molecular elaboration. capes.gov.br While direct patents for pharmaceuticals derived from this compound are not prevalent, the extensive patenting of analogous structures underscores its potential in medicinal chemistry.

Furthermore, the terminal chloro group of the pentyl chain provides a reactive site for polymer synthesis . This allows for the incorporation of the benzoic acid moiety into polymer backbones or as pendant groups, leading to functional polymers with applications in areas such as specialty coatings, adhesives, and drug delivery systems.

The following table highlights patented applications where this compound or its close analogs are utilized.

| Application Area | Description of Patented Use | Role of this compound Structure | Illustrative Patent Analogy |

| Liquid Crystals | Component in liquid crystal mixtures for display devices and optical sensors. | The rigid-flexible molecular structure promotes the formation of mesophases. | Optically active benzoic acid ester compounds for ferroelectric liquid crystals. google.com |

| Pharmaceutical Intermediates | Building block for the synthesis of active pharmaceutical ingredients (APIs). | The benzoic acid core is a common pharmacophore, and the chloropentyl chain allows for further modification. | Benzoic acid derivatives as inhibitors of eIF4E for cancer treatment. google.com |

| Functional Polymers | Monomer for the synthesis of polyesters and polyamides with specific properties. | The terminal chloro group acts as a reactive handle for polymerization. | Use of benzoic acid derivatives as monomers for polymers. |

Future Research Directions and Unexplored Avenues

The existing body of research on this compound and its analogs provides a solid foundation for future investigations. The following sections outline promising areas for further exploration, from novel synthetic approaches to advanced computational modeling and expanded biological screening.

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

While the Williamson ether synthesis is a reliable method, future research could focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:

Greener Solvents and Catalysts: Investigating the use of ionic liquids, supercritical fluids, or water as reaction media to replace traditional volatile organic solvents. organic-chemistry.org The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, would also contribute to a more sustainable process. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control. Flow reactors allow for precise control over reaction parameters, leading to higher yields and purities.

C-H Activation Strategies: Emerging methods in C-H activation could provide novel pathways to functionalize the benzoic acid ring directly, potentially bypassing the need for pre-functionalized starting materials. nih.govnih.gov This could lead to more atom-economical synthetic routes.

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry and materials science offer powerful tools to predict and understand the properties of this compound and its derivatives at the molecular level. psu.edubcmaterials.net Future research in this area could involve:

Molecular Dynamics Simulations: Simulating the behavior of this molecule in different environments, such as in liquid crystal phases or at the interface of a biological membrane, can provide insights into its self-assembly and interaction mechanisms. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict spectroscopic properties, reaction mechanisms, and electronic structures. This can aid in the design of new molecules with desired optical or electronic properties. nih.gov

Machine Learning and AI: By training machine learning models on existing experimental and computational data, it may be possible to predict the properties of new, unsynthesized analogs of this compound, accelerating the discovery of novel functional materials. clemson.edu

Expanding the Scope of Biological Target Identification and Validation

The structural similarity of this compound to known bioactive molecules suggests that it may have untapped therapeutic potential. Future research should focus on:

High-Throughput Screening: Screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could identify novel bioactivities.

Target-Based Drug Design: If a promising biological target is identified, computational docking and molecular modeling can be used to design more potent and selective analogs.

Exploration of New Therapeutic Areas: Beyond the established applications of benzoic acid derivatives, research could explore their potential in treating a wider range of diseases, including inflammatory disorders, infectious diseases, and metabolic syndromes. benthamscience.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((5-Chloropentyl)oxy)benzoic acid?

- Methodological Answer : The synthesis typically involves esterification of benzoic acid with 5-chloropentanol under acidic conditions. A strong acid catalyst (e.g., sulfuric acid) is used to facilitate the reaction. The mixture is heated to reflux (~100–120°C) for 6–12 hours, followed by purification via recrystallization using a solvent system like ethanol/water. This approach aligns with protocols for structurally similar esters, such as 4-(octanoyloxy)benzoic acid .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : The compound is stable under normal laboratory conditions but should be stored in a cool, dry environment away from strong oxidizing agents (e.g., peroxides, nitric acid). Hazardous decomposition products include carbon oxides, which necessitate proper ventilation. Compatibility testing with common lab solvents (e.g., DMSO, ethanol) is recommended before use .

Q. How can purity be assessed post-synthesis?

- Methodological Answer : Purity is verified via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7) provides a rapid qualitative check. Melting point analysis (expected range: 85–90°C) further confirms consistency .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SIR97 is critical. For refinement, employ twin-detection algorithms in SHELXL to address potential crystal twinning. Validate hydrogen bonding and torsional angles using OLEX2 or WinGX for accuracy. Cross-check results with density functional theory (DFT) calculations for electronic structure validation .

Q. What advanced spectroscopic techniques confirm the ester linkage and chloropentyl chain conformation?

- Methodological Answer :

- NMR : Use -DEPT to identify the ester carbonyl signal (~165–170 ppm) and -COSY to resolve coupling in the chloropentyl chain.

- IR : Confirm the ester C=O stretch at ~1720 cm and absence of free -OH (benzoic acid) above 2500 cm.

- Mass Spectrometry : High-resolution ESI-MS should show the molecular ion [M+H] at m/z 273.08 (CHClO) .

Q. How to analyze thermal decomposition pathways using thermogravimetric analysis (TGA)?

- Methodological Answer : Conduct TGA under nitrogen atmosphere (heating rate: 10°C/min). The compound typically exhibits a two-stage decomposition:

- Stage 1 (150–200°C): Loss of the chloropentyl chain via ester cleavage.

- Stage 2 (250–300°C): Degradation of the benzoic acid core. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions and kinetic modeling (e.g., Flynn-Wall-Ozawa method) for activation energy estimation .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility or reactivity data?

- Methodological Answer :

- Solubility : Perform systematic trials in polar (water, methanol) and nonpolar solvents (hexane, chloroform) at controlled temperatures (25°C, 40°C). Use dynamic light scattering (DLS) to detect aggregation.

- Reactivity : Reproduce conflicting experiments under inert atmospheres (argon/glovebox) to rule out moisture/oxygen interference. Validate via independent techniques (e.g., NMR monitoring of reaction progress) .

Research Design Considerations

Q. What experimental controls are essential for studying biological activity?

- Methodological Answer :

- Negative Controls : Use unmodified benzoic acid to isolate the chloropentyl chain’s contribution.

- Solvent Controls : Include DMSO/ethanol vehicle at equivalent concentrations.

- Stability Controls : Pre-incubate the compound in cell culture media (37°C, 24h) to assess metabolic degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.